1-Boc-1-methylhydrazine
Overview
Description
1-Boc-1-methylhydrazine, also known as 2-Methylcarbazic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-N-methylhydrazine, or N-Boc-N-methylhydrazine, is a chemical compound with the molecular formula C6H14N2O2 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Boc-1-methylhydrazine is characterized by the presence of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 38.8±0.3 cm³ and a polarizability of 15.4±0.5 x 10^-24 cm³ .Physical And Chemical Properties Analysis
1-Boc-1-methylhydrazine is a clear liquid with a density of 0.985 g/mL at 25 °C . It has a boiling point of 185.5±23.0 °C at 760 mmHg and a vapor pressure of 0.7±0.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 42.2±3.0 kJ/mol and a flash point of 66.0±22.6 °C . Its index of refraction is 1.459 .Scientific Research Applications
Chemical Properties and Synthesis
1-Boc-1-methylhydrazine, also known as tert-butyl azaalanine or tert-butyl 1- methylhydrazinecarboxylate, is a compound used as a starting material for the regioselective preparation of substituted hydrazines and heterocyclic compounds. It is typically supplied as a liquid and is soluble in most organic solvents. The reagent is easily prepared by reacting di-tert-butyldicarbonate and methylhydrazine in various solvents such as CDCl3, ethanol, methanol, or THF, usually yielding a colorless or yellow liquid in high yield and sufficient purity (Karchava & Melkonyan, 2010).
Analytical Method Development
A gas chromatography-mass spectrometry method was developed for analyzing trace levels of methylhydrazine in an experimental drug substance. This method is significant for ensuring the purity and safety of drug substances, considering the mutagenic and carcinogenic properties of methylhydrazine (Fortin & Chen, 2010).
Synthesis of Antineoplastic Agents
1-Boc-1-methylhydrazine derivatives have been synthesized and evaluated as potential antineoplastic agents. For instance, 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines were studied for their activity against L1210 leukemia and B16 melanoma in mice, indicating the compound's potential in cancer treatment (Hrubiec et al., 1986).
Development of New Synthetic Approaches
In the field of organic synthesis, 1-Boc-1-methylhydrazine has been utilized in developing new synthetic approaches. For example, it was used in a method for synthesizing 4-(3-aminopropyl)-5-amino-1-methylpyrazole starting from 3-cyanopyridine, demonstrating its versatility in complex organic reactions (Ohigashi et al., 2006).
Exploration in Immunology
Methylhydrazine derivatives have shown immunosuppressive effects, which were investigated in the context of skin homografts. These studies demonstrate the compound's potential in the field of immunology and organ transplantation (Floersheim, 1966).
Novel Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling of vinyl halides and tert-butyl carbazate has been utilized for synthesizing N-Boc-N-alkenylhydrazines. This methodology represents a new approach to accessing this type of hydrazines, highlighting the compound's role in novel chemical syntheses (Barluenga et al., 2007).
Safety And Hazards
1-Boc-1-methylhydrazine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
tert-butyl N-amino-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395881 | |
Record name | 1-Boc-1-methylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-1-methylhydrazine | |
CAS RN |
21075-83-2 | |
Record name | 1-Boc-1-methylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-1-methylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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